molecular formula C6H6N2O3S B10887333 [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid CAS No. 20650-30-0

[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid

Cat. No.: B10887333
CAS No.: 20650-30-0
M. Wt: 186.19 g/mol
InChI Key: UTNGKZVZTLXQKE-UHFFFAOYSA-N
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Description

[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid is a pyrimidine derivative characterized by a hydroxyl group at position 4 of the pyrimidine ring and a sulfanyl-acetic acid moiety at position 2. The compound’s molecular formula is C₆H₆N₂O₃S, with a molecular weight of 186.19 g/mol (derived from structural analogs in ). Its structure enables hydrogen bonding via the hydroxyl and carboxylic acid groups, influencing solubility and reactivity.

Properties

CAS No.

20650-30-0

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C6H6N2O3S/c9-4-1-2-7-6(8-4)12-3-5(10)11/h1-2H,3H2,(H,10,11)(H,7,8,9)

InChI Key

UTNGKZVZTLXQKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid typically involves the reaction of 4-hydroxypyrimidine with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment
Research indicates that derivatives of pyrimidine compounds, including [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid, have been explored for their potential in cancer therapy. These compounds can modulate immune responses and have been tested as single agents or in combination with other therapies such as chemotherapy and immunotherapy. They show promise in treating various cancers, including melanoma, lung cancer, and gastrointestinal cancers by acting on prostaglandin E2 receptors (EP2 and EP4) which are often overexpressed in tumors .

Anti-inflammatory Properties
The compound's ability to act as an antagonist to specific prostaglandin receptors positions it as a candidate for treating inflammatory diseases. Its selective inhibition of EP2 and EP4 receptors can mitigate inflammation without the cardiovascular side effects associated with traditional COX inhibitors .

Enzyme Inhibition

[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid has been studied for its role as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway that contributes to diabetic complications. Compounds designed based on this structure have shown potential as multifunctional inhibitors that not only inhibit aldose reductase but also exhibit antioxidant properties, thereby reducing oxidative stress associated with diabetes .

Synthetic Applications

Building Block for Complex Molecules
In synthetic organic chemistry, [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid serves as a versatile building block for synthesizing more complex pyrimidine derivatives. Its structural features allow for modifications that can lead to the development of new pharmaceuticals with enhanced biological activities.

Case Study 1: Cancer Treatment Efficacy

A study highlighted the efficacy of pyrimidine derivatives in reactivating immune responses against tumors. The compounds were shown to enhance the effectiveness of existing cancer treatments when used in combination therapies, particularly in mouse models of melanoma and lung cancer .

Case Study 2: Diabetes Management

Research involving [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid derivatives demonstrated significant inhibition of aldose reductase with IC50 values indicating strong potency. The study found that these derivatives not only inhibited the enzyme effectively but also reduced oxidative stress markers in diabetic models, suggesting dual therapeutic benefits .

Mechanism of Action

The mechanism by which [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biological pathways, making the compound useful in research focused on understanding and manipulating these pathways .

Comparison with Similar Compounds

Position 4 Modifications

  • Chlorine Substitution (WY14643): WY14643, or ({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)acetic acid (C₁₄H₁₄ClN₃O₂S), replaces the hydroxyl group with chlorine at position 4 and introduces a 2,3-dimethylphenylamino group at position 6. This substitution enhances lipophilicity and confers potent PPARα agonism, making it a research tool for lipid metabolism studies .
  • Sulfonylamino Substitution: Compounds like [(4-{[Phenylsulfonyl]amino}-6-oxo-pyrimidin-2-yl)sulfanyl]acetic acid () feature sulfonamide groups at position 3. These groups increase polarity and may enhance binding to metal ions in coordination polymers, though biological activity data are lacking .

Position 6 Modifications

  • Phenyl Substitution :
    (4-Hydroxy-6-phenyl-pyrimidin-2-ylsulfanyl)-acetic acid (C₁₂H₁₀N₂O₃S, ) introduces a phenyl group at position 6, increasing molecular weight (262.29 g/mol) and lipophilicity. Such derivatives are explored for material science applications due to their extended π-conjugation .

  • Trifluoromethyl and Cyclopropyl Substitution :
    2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid (C₁₀H₉F₃N₂O₂S, ) combines electron-withdrawing trifluoromethyl and cyclopropyl groups, likely altering electronic properties and metabolic stability. These features are advantageous in agrochemical or pharmaceutical design .

Fused Ring Systems and Heterocyclic Extensions

  • Such structures are studied for optoelectronic materials or kinase inhibition .
  • Pyridinyl-Pyrimidine Hybrids :
    2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid () introduces a pyridinyl group at position 4, enabling coordination chemistry with transition metals. This compound forms coordination polymers, useful in catalysis or sensing .

Functional Group Comparisons

Sulfanyl-Acetic Acid Modifications

  • Esterification and Amidation :
    While [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid retains a free carboxylic acid group, analogs like (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid () replace the acid with ketone-containing chains, altering reactivity. These derivatives undergo Michael addition-aldol condensation cascades, forming complex heterocycles .

  • Benzimidazole Hybrids :
    2-[(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid () replaces the pyrimidine with a benzimidazole ring, likely enhancing DNA-binding affinity due to planar aromaticity. Such compounds are explored in antimicrobial or anticancer research .

Implications of Structural Differences

  • Bioactivity: The hydroxyl group in [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid may confer antioxidant properties or metal chelation ability, contrasting with WY14643’s PPARα activation via chlorine and aryl amino groups .
  • Solubility : Polar substituents (e.g., hydroxyl, sulfonamide) enhance aqueous solubility, while lipophilic groups (phenyl, trifluoromethyl) improve membrane permeability .
  • Synthetic Utility : The sulfanyl-acetic acid moiety facilitates nucleophilic substitution reactions, enabling diverse derivatization for drug discovery or material synthesis .

Biological Activity

The compound [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and antioxidant properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid features a hydroxypyrimidine core with a sulfanyl group attached to an acetic acid moiety. This unique structure contributes to its diverse biological activities, particularly in inhibiting specific enzymes and acting as an antioxidant.

Enzyme Inhibition

One of the primary biological activities of [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid is its ability to inhibit enzymes, particularly Aldose Reductase (ALR2). This enzyme plays a critical role in the polyol pathway, which is implicated in diabetic complications.

Key Findings:

  • The compound exhibits potent inhibitory activity against ALR2 with IC50 values ranging from 0.789 to 17.11 μM, indicating its potential as a therapeutic agent for diabetes-related complications .
  • Structure-activity relationship studies reveal that modifications on the aromatic ring significantly affect inhibitory potency. For instance, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Antioxidant Activity

In addition to enzyme inhibition, [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid displays notable antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antioxidant Assays:

  • The compound demonstrated significant DPPH radical scavenging activity, with an inhibitory rate surpassing that of established antioxidants like Trolox .
  • In lipid peroxidation suppression assays, it exhibited remarkable efficacy, with certain derivatives achieving over 90% inhibition of malondialdehyde (MDA) production, a marker of oxidative stress .

Case Studies

Several studies have explored the biological activity of related compounds and derivatives:

  • Study on Pyridine Derivatives :
    • Research on pyridine derivatives indicated that modifications in substituents led to variations in both ALR2 inhibition and antioxidant capacity. Compounds with hydroxyl groups showed superior activity compared to those lacking such modifications .
  • Coumarin-Based Compounds :
    • A study involving coumarin derivatives linked to thiazole reported significant acetylcholinesterase inhibitory activity, suggesting that similar structural frameworks could enhance the bioactivity of [(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid through hybridization strategies .

Data Summary

CompoundIC50 (μM)DPPH Scavenging (%)MDA Inhibition (%)
[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid0.789 - 17.11>41.48>90
TroloxN/A11.8974.82 ± 1.82
DeferiproneN/AN/A25

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